N-Methyl-3-(trifluoromethyl)benzylamine

Description

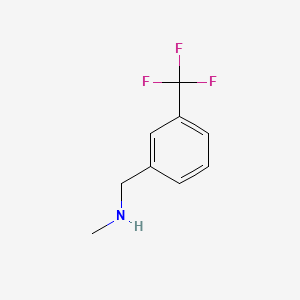

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLPPELZYKHKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238134 | |

| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-07-1 | |

| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90390-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Sourcing and Utilizing N-Methyl-3-(trifluoromethyl)benzylamine for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of bioactive molecules.[1] N-Methyl-3-(trifluoromethyl)benzylamine emerges as a critical building block in this context, serving as a versatile intermediate for the synthesis of a wide array of complex molecules, especially those targeting the central nervous system.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the sourcing, evaluation, and application of this pivotal reagent.

The Strategic Importance of this compound in Synthesis

This compound is a substituted benzylamine that features a trifluoromethyl group at the meta-position of the benzene ring and a methyl group on the benzylic amine. This specific arrangement of functional groups makes it a valuable precursor for introducing the trifluoromethylphenylmethyl moiety into a target molecule. Its applications primarily lie in the synthesis of pharmaceutical intermediates and agrochemicals, where the trifluoromethyl group can impart desirable properties to the final product.[2] In drug discovery, it is often employed in the development of potential antidepressants and anxiolytics.[2]

Navigating the Commercial Supplier Landscape: A Comparative Analysis

The selection of a reliable commercial supplier is a critical first step in any research endeavor. The purity, availability, and documentation of the starting materials can significantly impact the outcome of a synthetic campaign. Below is a comparative analysis of several commercial suppliers of this compound.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Availability |

| Thermo Fisher Scientific (Alfa Aesar) | H63888.03 | 95% | 1 g | $98.70 | Estimated 31-Dec-2025 |

| H63888.06 | 95% | 5 g | $267.65 (Online Exclusive: $297.00) | Check Availability | |

| Sigma-Aldrich (Merck) | CDS000852 | Not specified | 10 mg | $77.90 | Usually ships in 2 business days |

| MySkinRecipes | 69643 | ≥95% | 1 g, 5 g | ฿2,020.00 (~ | 10-20 days |

| Chemistree | ZZLAA/H63888.03 | 95% | 1 g | $186.00 | Indent 9 - 12 weeks |

| BLD Pharm | BD138889 | Check website | Various | Inquiry | Check Availability |

| Ambeed | A415574 | 97% | 1 g | $15.00 | Inquiry |

| Synquest Labs | 3831-3-63 | 95% | Inquiry | Inquiry | Inquiry |

| Advanced ChemBlocks | P35251 | 95% | Inquiry | Inquiry | Inquiry |

Note: Prices and availability are subject to change and may vary based on location and institutional agreements. It is always recommended to verify the information directly with the supplier.

A Workflow for Supplier Qualification

A systematic approach to qualifying a supplier is essential to mitigate risks associated with reagent quality. The following workflow outlines a robust process for evaluating and selecting a commercial source for this compound.

Caption: A structured workflow for the evaluation and qualification of commercial suppliers.

Synthesis, Potential Impurities, and Quality Control

A thorough understanding of the synthetic routes to this compound is crucial for anticipating potential impurities. The most common synthetic strategies involve either the reductive amination of 3-(trifluoromethyl)benzaldehyde or the nucleophilic substitution of a 3-(trifluoromethyl)benzyl halide.

Representative Synthetic Protocol: Reductive Amination

This protocol is a representative example based on established chemical principles for the synthesis of N-methylated benzylamines.

Step 1: Imine Formation

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent) in toluene. Add a solution of methylamine (1.1 equivalents) in a suitable solvent (e.g., ethanol or a 40% aqueous solution). Add a catalytic amount of a weak acid, such as acetic acid. Heat the mixture to reflux and monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Water is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

Step 2: Reduction to the Amine

After cooling the reaction mixture to room temperature, carefully add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) in portions. Stir the reaction at room temperature until the imine is fully consumed, as monitored by TLC or GC-MS.

Step 3: Work-up and Purification

Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield this compound as a colorless to yellow liquid.[2]

Potential Impurities

Based on the synthetic routes, researchers should be aware of the following potential impurities:

-

Unreacted Starting Materials: Residual 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzyl halide.

-

Over-alkylation Products: Formation of the tertiary amine, N,N-dimethyl-3-(trifluoromethyl)benzylamine.

-

By-products from the Reducing Agent: Borate salts from the use of sodium borohydride.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

Quality Control and Analytical Methods

A comprehensive quality control assessment is imperative to ensure the suitability of the reagent for its intended application. The following analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the compound and to detect volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any organic impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups.

-

Karl Fischer Titration: To determine the water content.

A Certificate of Analysis (CoA) from the supplier should provide results from these or similar analytical methods.

Chemical Structure and Properties

Sources

N-Methyl-3-(trifluoromethyl)benzylamine safety and handling

An In-depth Technical Guide to the Safe Handling of N-Methyl-3-(trifluoromethyl)benzylamine

Authored by: Gemini, Senior Application Scientist

Foreword: this compound is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly those targeting the central nervous system, and in the development of novel agrochemicals.[1] Its utility stems from the presence of the trifluoromethyl group, which can enhance drug stability and bioavailability.[1] However, the same structural features that make it valuable also necessitate a rigorous and informed approach to its handling. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols. It is designed for the professional researcher and drug development scientist who understands that true safety is rooted in knowledge, not just compliance.

Compound Profile and Hazard Identification

This compound is a substituted benzylamine that presents significant chemical hazards. The primary risks are associated with its corrosive nature, a direct consequence of the basicity of the secondary amine group, and the potential for thermal decomposition to release highly toxic gases.

Physicochemical and Toxicological Data

A summary of the essential properties and hazard classifications for this compound is provided below. This data is aggregated from multiple authoritative safety data sheets (SDS) to provide a comprehensive overview.

| Property | Value | Source(s) |

| CAS Number | 90390-07-1 | [2][3] |

| Molecular Formula | C₉H₁₀F₃N | [1][3][4] |

| Molecular Weight | 189.18 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid/oil | [1][3] |

| Primary Hazards | Causes severe skin burns and eye damage | [2][3][4] |

| Harmful if swallowed | [4] | |

| Harmful to aquatic life with long-lasting effects | [4] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | Danger | Corrosive |

| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage | Danger | Corrosive |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | Exclamation Mark |

| Hazardous to the Aquatic Environment, Long-term Hazard, Category 3 | H412: Harmful to aquatic life with long lasting effects | (None) | (None) |

Source: Aggregated data from multiple suppliers and databases.[4][5][6]

Expert Insight: The corrosivity (H314) is the most immediate and severe risk during laboratory handling. Amines are basic and can cause rapid saponification of fats and hydrolysis of proteins in living tissue, leading to deep, painful chemical burns. The trifluoromethyl group does not mitigate this; the primary hazard remains the reactivity of the amine functional group.

The Hierarchy of Controls: A Risk-Based Approach

Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Simply relying on Personal Protective Equipment (PPE) is insufficient and represents the last line of defense.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood.[7] This is non-negotiable.

-

Rationale: The fume hood provides critical protection from inhaling corrosive vapors and ensures that any accidental releases are contained and exhausted safely. Verify the hood's certification date and check the airflow monitor before beginning any work.

-

-

Emergency Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible (within a 10-second, unobstructed walk) from the handling area.[7][8]

-

Rationale: In case of accidental contact, immediate and copious flushing with water is the only effective first aid measure to mitigate the severity of a chemical burn.[9]

-

Administrative Controls

These are the policies and procedures that dictate how work is to be performed safely.

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for this compound must be written and approved before work begins. This SOP should include all aspects of the workflow, from procurement to disposal.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.

-

Restricted Access: The areas where this chemical is stored and handled should be clearly marked with appropriate hazard signage, and access should be limited to authorized and trained personnel.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

Caption: Decision tree for selecting appropriate PPE based on the task.

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times.[8] If there is a significant risk of splashing (e.g., when transferring larger volumes or during vigorous reactions), a face shield must be worn over the goggles.[8]

-

Rationale: Goggles provide a seal around the eyes to protect from splashes from any direction. A face shield protects the rest of the face but does not provide an adequate seal for the eyes on its own.

-

-

Skin and Body Protection: A standard laboratory coat must be worn, fully buttoned, with sleeves rolled down. For larger quantities, a chemical-resistant apron is recommended.[10] Do not wear shorts or open-toed shoes in the laboratory.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are appropriate for incidental contact.[7] If prolonged contact is anticipated, consult a glove manufacturer's compatibility chart. Always inspect gloves for tears or pinholes before use and remove them before leaving the work area.

-

Rationale: No glove material offers permanent protection. Breakthrough time is a critical factor. For a corrosive amine, immediate removal and replacement of contaminated gloves is the safest practice. Wash hands thoroughly after removing gloves.[10]

-

Experimental Protocols: A Self-Validating System

Every protocol must be designed as a self-validating system, with built-in checks to ensure safety at every stage.

Protocol: Safe Laboratory Handling and Dispensing

-

Preparation:

-

Verify the chemical fume hood is certified and functioning.

-

Ensure the safety shower and eyewash are unobstructed.

-

Don all required PPE (goggles, lab coat, gloves).

-

Place an absorbent, chemical-resistant liner on the work surface inside the hood.

-

Prepare a designated waste container for contaminated materials.

-

-

Dispensing:

-

Secure the source container.

-

Use only clean, compatible glassware or syringes for transfer.

-

Perform all transfers slowly and carefully to minimize splashing.

-

If transferring via syringe, ensure a secure connection to avoid leaks.

-

Keep the container sealed when not in use.[10]

-

-

Post-Handling:

-

Wipe down the exterior of the container with a damp cloth before returning to storage.

-

Clean all non-disposable equipment thoroughly.

-

Dispose of contaminated liners, wipes, and gloves in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water.[8]

-

Protocol: Emergency Response for a Spill

Caption: Workflow for responding to a chemical spill.

-

Immediate Actions:

-

Alert all personnel in the immediate vicinity.

-

If the spill is large or you feel unwell, evacuate the area immediately and call emergency services.

-

-

For Minor Spills (if trained and safe to do so):

-

Restrict access to the spill area.

-

Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[9] Do not use combustible materials like paper towels.

-

Cover the spill with the absorbent material and allow it to soak up the liquid.

-

Using non-sparking tools, carefully sweep the contaminated material into a labeled, sealable hazardous waste container.[8]

-

Decontaminate the spill area with a suitable cleaning solution, followed by water.

-

Dispose of all contaminated materials as hazardous waste.

-

Storage and Incompatibility

Proper storage is critical to prevent degradation and dangerous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat.[8] The storage area should be designated for corrosive materials. Keep containers tightly closed.[8][10]

-

Incompatible Materials: Segregate this compound from the following:

-

Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates).

-

Rationale: The amine group is readily oxidized, which can lead to a highly exothermic, potentially explosive reaction.

-

-

Strong Acids and Acid Chlorides: (e.g., hydrochloric acid, sulfonyl chloride).

-

Rationale: A vigorous, exothermic acid-base neutralization reaction will occur, which can cause boiling and splashing of the corrosive material.

-

-

First Aid and Emergency Measures

Immediate and correct first aid is crucial to minimizing injury upon exposure.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[2] A safety shower should be used if the area of contact is large. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting.[2][10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste (excess reagent, contaminated materials, etc.) in a clearly labeled, sealed, and compatible container.

-

Follow all local, state, and federal regulations for the disposal of corrosive and environmentally hazardous chemical waste. Do not dispose of it down the drain.[11]

References

- 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. (n.d.). A-Alpha Bio.

- This compound Product Page. (n.d.). MySkinRecipes.

- N-Methyl-N-[3-(trifluoromethyl)benzyl]amine Safety Data Sheet. (2023). Fisher Scientific.

- (Benzylamine)trifluoroboron Safety Data Sheet. (2023). Chemos GmbH & Co.KG.

- 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. (n.d.). Apollo Scientific.

- 3-(Trifluoromethyl)aniline Safety Data Sheet. (2025). Sigma-Aldrich.

- This compound, 95% Product Page. (n.d.). Fisher Scientific.

- 3-(Trifluoromethyl)benzylamine 98% Product Page. (n.d.). Sigma-Aldrich.

- N-Methylbenzylamine Material Safety Data Sheet. (n.d.). Cole-Parmer.

- Safety Data Sheet for a related compound. (2025). Sigma-Aldrich.

- 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. (2025). Fisher Scientific.

- 3-Methyl-5-(trifluoromethoxy)benzylamine Safety Data Sheet. (n.d.). Fisher Scientific.

-

3-(Trifluoromethyl)benzylamine PubChem Entry. (n.d.). PubChem. Retrieved from [Link]

- 3-Methyl-5-(trifluoromethyl)benzylamine Product Page. (n.d.). Benchchem.

- 3-(Trifluoromethyl)benzylamine Safety Data Sheet. (2016). Synquest Labs.

-

Benzenemethanamine, N-methyl-3-(trifluoromethyl)- PubChem Entry. (n.d.). PubChem. Retrieved from [Link]

- 4-METHYL-3-(TRIFLUOROMETHYL)BENZYLAMINE Properties. (n.d.). ChemicalBook.

- 3-(Trifluoromethyl)benzylamine Safety Data Sheet. (n.d.). ChemicalBook.

-

3,5-Bis(trifluoromethyl)benzylamine PubChem Entry. (n.d.). PubChem. Retrieved from [Link]

- 4-(Trifluoromethyl)benzylamine Product Page. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 3-(Trifluoromethyl)benzylamine synthesis. (n.d.). ChemicalBook.

- Personal protective equipment for handling N-Benzyl-3,3,3-trifluoropropan-1-amine. (n.d.). Benchchem.

- 4-(Trifluoromethyl)benzylamine 97% Product Page. (n.d.). Sigma-Aldrich.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (n.d.). MDPI.

- 3-Methyl-5-(trifluoromethyl)benzylamine Product Page. (n.d.). Fluorochem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. fishersci.fr [fishersci.fr]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | C9H10F3N | CID 485414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

N-Methyl-3-(trifluoromethyl)benzylamine: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the synthesis, properties, and applications of a key building block in modern chemistry.

This technical guide provides a detailed overview of N-Methyl-3-(trifluoromethyl)benzylamine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical characteristics, spectroscopic signature, synthesis pathways, and essential safety protocols. The strategic incorporation of a trifluoromethyl group and a benzylamine moiety makes this compound a subject of significant interest for creating novel therapeutic agents with enhanced metabolic stability and bioavailability.[1]

Physicochemical Characteristics

This compound is a colorless to yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | [1][3] |

| Molecular Weight | 189.18 g/mol | [1][3] |

| CAS Number | 90390-07-1 | [3] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 184 - 185 °C | [2] |

| Melting Point | 10 °C | [2] |

| Density | 0.981 g/cm³ at 25 °C | [2] |

| Purity | Typically ≥95% | [1] |

Synthesis and Reactivity

The synthesis of trifluoromethylated benzylamines can be achieved through several established organic chemistry reactions. Common strategies include reductive amination and nucleophilic substitution.

A plausible and widely used method for the synthesis of this compound is the reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine. This two-step, often one-pot, process involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine using a suitable reducing agent.

Caption: Reductive amination pathway for the synthesis of this compound.

Alternatively, nucleophilic substitution of a suitable benzyl halide, such as 3-(trifluoromethyl)benzyl bromide, with methylamine provides a direct route to the final product.[4]

The reactivity of this compound is characteristic of a secondary amine. It can undergo a variety of chemical transformations, including acylation, alkylation, and participation in the formation of heterocyclic structures, making it a versatile building block in organic synthesis.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z = 189.08[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of structurally similar compounds, such as 3-(trifluoromethyl)benzylamine.[6]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.4-7.6 ppm), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and a broad singlet for the amine proton.

-

¹³C NMR: The spectrum would display distinct signals for the trifluoromethyl carbon, the aromatic carbons (with splitting due to the fluorine atoms), the benzylic carbon, and the N-methyl carbon.

-

¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group.

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Research and Development

This compound serves as a vital intermediate in the synthesis of a range of target molecules with potential biological activity.

-

Pharmaceuticals: It is particularly valuable in the development of drugs targeting the central nervous system, including potential antidepressant and anxiolytic agents.[1] The trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates, improving their pharmacokinetic profiles.

-

Agrochemicals: This compound is also utilized in the synthesis of advanced pesticides and herbicides, where the trifluoromethyl moiety can contribute to increased efficacy.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

Hazards: It is a combustible liquid that is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage.[2]

-

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[7] Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.[2]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek immediate medical attention.[2][7] If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.[2][7]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the fields of medicinal chemistry and agrochemical research. Its unique combination of a reactive secondary amine and a trifluoromethyl-substituted aromatic ring provides a versatile scaffold for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is paramount for its effective and responsible utilization in scientific research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.fr [fishersci.fr]

N-Methyl-3-(trifluoromethyl)benzylamine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-3-(trifluoromethyl)benzylamine

Abstract

This compound is a key chemical intermediate whose utility in pharmaceutical and agrochemical research is largely dictated by its three-dimensional structure and conformational dynamics. The presence of a trifluoromethyl group significantly influences its physicochemical properties, enhancing metabolic stability and binding affinity in drug candidates.[1][2] This guide provides a comprehensive analysis of the molecule's structural features and explores its conformational landscape through a synthesis of theoretical principles, computational methodologies, and experimental validation techniques. Designed for researchers and drug development professionals, this document elucidates the causal relationships between molecular geometry and chemical function, offering field-proven insights into the characterization of flexible molecules.

Introduction: The Significance of this compound

This compound (C₉H₁₀F₃N) is a substituted benzylamine derivative recognized for its role as a versatile building block in organic synthesis.[1] It is particularly valued in medicinal chemistry as an intermediate for active pharmaceutical ingredients (APIs), especially those targeting the central nervous system for potential antidepressant or anxiolytic properties.[1] The trifluoromethyl (-CF₃) substituent is critical to its function; this group is a well-established bioisostere for a methyl group but possesses unique electronic properties and higher metabolic stability due to the strength of the C-F bonds.[2] These characteristics can enhance a drug's lipophilicity, membrane permeability, and binding selectivity, making it a favored moiety in modern drug design.[2]

Understanding the molecule's preferred three-dimensional arrangement, or conformation, is paramount. The spatial relationship between the trifluoromethyl-substituted phenyl ring and the N-methylamino group directly impacts how the molecule interacts with biological targets like enzymes or receptors. This guide dissects the structural components and rotational degrees of freedom that define its conformational possibilities and outlines a robust, multi-faceted approach to its analysis.

Table 1: Key Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [1] |

| CAS Number | 90390-07-1 | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| MDL Number | MFCD04115410 | [1] |

Molecular Structure and Rotational Degrees of Freedom

The structure of this compound consists of a central benzyl group with two key substitutions: a trifluoromethyl group at the meta-position (C3) of the phenyl ring and a methyl group on the benzylamine nitrogen.

Caption: Workflow for a theoretical conformational analysis study.

Detailed Protocol: DFT Geometry Optimization

This protocol describes the refinement of a candidate conformer using Density Functional Theory (DFT), a highly reliable quantum mechanical method for this class of molecule. [3]

-

Input Preparation:

-

Generate a 3D coordinate file (e.g., .xyz or .mol) of the desired starting conformer from the molecular mechanics search.

-

-

Calculation Setup (using a quantum chemistry software package like Gaussian or ORCA):

-

Task: Specify Opt (Geometry Optimization) and Freq (Frequency calculation). The frequency calculation is crucial to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

-

Method: Select the B3LYP functional, which provides a good balance of accuracy and efficiency for organic molecules.

-

Basis Set: Employ the 6-311+G(d,p) basis set. The '+' indicates diffuse functions to handle non-covalent interactions, while '(d,p)' adds polarization functions for greater accuracy in describing bonding. [3] * Solvation (Optional but Recommended): To simulate solution-phase behavior, apply an implicit solvation model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., chloroform or water).

-

-

Execution: Run the calculation. This is a computationally intensive step.

-

Output Analysis:

-

Convergence: Verify that the optimization has converged successfully.

-

Energy: Extract the final electronic energy. Compare the relative energies (ΔE) of all optimized conformers to determine their Boltzmann population at a given temperature.

-

Geometry: Analyze the final optimized geometry, paying close attention to the key dihedral angles (τ₁ and τ₂).

-

Frequencies: Confirm the absence of imaginary frequencies, which validates the structure as a local minimum on the potential energy surface.

-

Experimental Validation: Grounding Theory in Reality

Experimental data is non-negotiable for validating computational models. NMR spectroscopy and X-ray crystallography are the gold standards for conformational analysis.

NMR Spectroscopy: Probing Solution-State Conformation

Nuclear Magnetic Resonance provides detailed information about the molecule's average conformation in solution.

-

Key Experiment: Nuclear Overhauser Effect (NOE): An NOE is a through-space interaction between nuclei that are close in proximity (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (or ROESY) experiment can map these interactions. For this compound, observing an NOE between the N-methyl protons and the ortho-protons of the phenyl ring would provide direct evidence for a conformation where these groups are spatially close.

Protocol: NOESY for Conformational Assignment

-

Sample Preparation: Prepare a concentrated (~10-20 mg/mL) solution of the compound in a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of paramagnetic impurities.

-

Data Acquisition:

-

Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton signals unambiguously.

-

Acquire a 2D NOESY spectrum. The critical parameter is the mixing time (typically 200-800 ms), which allows for the transfer of magnetization between spatially close protons. A series of experiments with varying mixing times may be necessary.

-

-

Data Processing & Interpretation:

-

Process the 2D data to obtain the NOESY spectrum.

-

Identify cross-peaks that connect distinct proton signals. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

-

Compare the observed NOE cross-peaks with inter-proton distances measured from the computationally optimized low-energy conformers. A strong correlation between experimental NOEs and a specific computed conformer provides powerful validation of the theoretical model.

-

X-ray Crystallography: The Solid-State Benchmark

If a suitable single crystal can be grown, X-ray crystallography provides an exact measurement of the molecular conformation in the solid state. [4]This technique yields precise bond lengths, bond angles, and dihedral angles.

Workflow: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and expose it to a focused X-ray beam. The resulting diffraction pattern is collected.

-

Structure Solution & Refinement: The diffraction data is used to solve the electron density map of the unit cell, and the atomic positions are refined to fit the data.

-

Analysis: The final refined structure provides a definitive view of the solid-state conformation.

-

Causality Note: It is crucial to recognize that the conformation observed in a crystal is stabilized by lattice packing forces. [5][6]While it represents a low-energy state, it may not be the most populated or biologically relevant conformer in the dynamic environment of a solution. Therefore, crystallographic data should be considered in conjunction with solution-phase (NMR) and computational results for a complete picture.

Predicted Conformational Preferences

Based on steric principles and analysis of related benzylamine derivatives, the conformational landscape of this compound is likely dominated by conformers that minimize steric repulsion.

-

Rotation around τ₁: A staggered conformation where the C-N bond is roughly perpendicular to the aromatic ring (τ₁ ≈ ±90°) is predicted to be most stable. This arrangement moves the amine and methyl groups away from the ring's ortho C-H bonds. [7]* Rotation around τ₂: Staggered conformations around the C(benzyl)-N bond are expected. The bulky benzyl group and the methyl group will prefer an anti or gauche relationship.

The trifluoromethyl group at the meta-position exerts a significant electronic withdrawing effect but has a less direct steric impact than an ortho-substituent. However, its bulk will still influence the rotational energy barrier and may create a slight preference for the benzylamine moiety to orient away from it.

Table 2: Plausible Low-Energy Conformers

| Conformer | Dihedral Angle τ₁ (C₂-C₁-Cₐ-N) | Dihedral Angle τ₂ (C₁-Cₐ-N-Cₘ) | Description |

| Gauche-Anti | ~ ±90° | ~ 180° | The aminomethyl group is staggered relative to the ring, and the N-methyl group is anti to the benzyl group. Likely a low-energy state. |

| Gauche-Gauche | ~ ±90° | ~ ±60° | The aminomethyl group is staggered relative to the ring, and the N-methyl group is gauche to the benzyl group. Also a potential low-energy state. |

| Eclipsed (High Energy) | ~ 0° or 180° | - | The aminomethyl group is eclipsed with the ring. This is expected to be a high-energy transition state due to steric clash. |

Conclusion

The molecular structure of this compound is characterized by significant conformational flexibility centered around the C(aryl)-C(benzyl) and C(benzyl)-N bonds. A comprehensive analysis, integrating predictive computational modeling with empirical validation from NMR and X-ray crystallography, is essential for accurately defining its three-dimensional properties. The resulting conformational model, which likely favors a staggered arrangement of the aminomethyl sidechain relative to the phenyl ring, is critical for understanding its interactions in biological systems and for its rational application in the design of next-generation pharmaceuticals and agrochemicals. [8]This integrated approach represents a cornerstone of modern chemical research, ensuring that structural insights are both theoretically sound and experimentally validated.

References

- This compound. MySkinRecipes.

- Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Bernstein Group, The Journal of Physical Chemistry.

- 3-Methyl-5-(trifluoromethyl)benzylamine. Benchchem.

- Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D.

- The Intricate Dance of Conformations: A Technical Guide to the Theoretical Analysis of Benzylamino Alcohols. Benchchem.

- Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Deriv

- N,N-bis(2-quinolinylmethyl)benzylamine. Preprints.org.

- Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides.

- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. ethz.ch [ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 8. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

literature review of trifluoromethylated benzylamines

An In-depth Technical Guide to Trifluoromethylated Benzylamines: Synthesis, Properties, and Applications

Abstract

Trifluoromethylated benzylamines represent a privileged structural motif in modern chemistry, particularly within the realms of medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethyl (CF₃) group onto the benzylamine scaffold imparts a unique constellation of physicochemical properties that can profoundly enhance molecular performance. This guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of these valuable compounds. We will explore established and emerging synthetic strategies, delve into the causal effects of trifluoromethylation on properties such as lipophilicity, basicity, and metabolic stability, and highlight their successful application in drug discovery and advanced materials. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights.

Introduction: The Strategic Value of the Trifluoromethyl Group

In the design of bioactive molecules, the strategic modification of a chemical scaffold is paramount to optimizing its biological and physicochemical characteristics.[1][2] The benzylamine framework is a common starting point in drug discovery, but its properties can be dramatically improved through targeted functionalization. Among the vast arsenal of chemical modifications available, the introduction of a trifluoromethyl (-CF₃) group has become a cornerstone strategy.[3]

The CF₃ group is valued for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[4][5][6] This enhanced stability often leads to a longer in-vivo half-life for drug candidates, allowing for less frequent dosing.[3][5]

-

Lipophilicity Modulation: The CF₃ group significantly increases the lipophilicity of a molecule (as measured by its Hansch π value of +0.88).[4] This can improve a drug's ability to permeate cell membranes and access lipophilic binding pockets within biological targets.[1][5]

-

Electronic Effects: As a potent electron-withdrawing group, the CF₃ moiety can significantly alter the electron density of an adjacent aromatic ring and the basicity (pKa) of the amine group.[4][6] This electronic modulation can be critical for fine-tuning receptor binding interactions.[5]

-

Bioisosterism: The CF₃ group is often employed as a bioisostere for other chemical groups. While its bioisosteric relationship with groups like methyl, ethyl, and isopropyl has been a subject of study, it is generally considered to be sterically similar in size to an ethyl group.[7][8] It has also been successfully used as a replacement for the aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability.[9][10]

The convergence of these properties makes trifluoromethylated benzylamines highly attractive scaffolds for developing more effective, stable, and targeted therapeutic agents and functional materials.[3][11]

Physicochemical Properties: A Comparative Analysis

The introduction of a CF₃ group to the benzylamine core incites a predictable and significant shift in its fundamental physicochemical properties. These changes have profound implications for a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to receptor interactions.

Data Presentation: Benzylamine vs. 4-(Trifluoromethyl)benzylamine

| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Causality of Trifluoromethylation |

| Molecular Weight | 107.15 g/mol | 175.15 g/mol [6] | Increased molecular weight. |

| pKa (at 25°C) | 9.33 | 8.60 (Predicted)[6] | The potent electron-withdrawing nature of the CF₃ group decreases the electron density on the nitrogen atom, reducing the basicity of the amine and resulting in a lower pKa.[6] This alters the ionization state at physiological pH, which can affect cell permeability and target binding. |

| LogP (Octanol-Water) | 1.09 | 1.66[6] | The trifluoromethyl group is highly lipophilic, significantly enhancing the molecule's preference for a nonpolar environment.[4][6] This can improve membrane permeability but may decrease aqueous solubility if not balanced by other functional groups.[6] |

| Water Solubility | Miscible | Sparingly soluble[6] | The increased lipophilicity conferred by the CF₃ group leads to a reduction in water solubility. |

| Density | 0.981 g/mL | 1.229 g/mL at 25 °C[12] | The higher mass of fluorine atoms compared to hydrogen results in a denser liquid. |

Synthetic Methodologies

The synthesis of trifluoromethylated benzylamines can be broadly approached via two distinct strategies: the functionalization of trifluoromethyl-containing building blocks or the late-stage trifluoromethylation of benzylamine precursors. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

Caption: High-level overview of synthetic strategies.

Strategy 1: Synthesis from Trifluoromethylated Building Blocks

This is arguably the most common and robust approach, leveraging commercially available trifluoromethylated aromatic compounds like benzaldehydes, ketones, or nitriles. Reductive amination is a cornerstone of this strategy.

Causality: This method is often preferred due to its high reliability, scalability, and the wide availability of diverse starting materials. It allows for the secure installation of the CF₃ group early in the synthetic sequence, avoiding potential complications with late-stage fluorination reagents that can have limited functional group tolerance.

Experimental Protocol: Reductive Amination of 4-(Trifluoromethyl)benzaldehyde Oxime

This protocol describes the synthesis of 4-(trifluoromethyl)benzylamine from its corresponding oxime, a common intermediate derived from the aldehyde.

-

Materials:

-

4-(Trifluoromethyl)benzaldehyde oxime

-

Methanol (MeOH)

-

Hydrogen chloride (HCl) gas

-

Palladium on Barium Carbonate (Pd/BaCO₃) catalyst (5%) or similar

-

Diethyl ether (Et₂O)

-

Aqueous sodium hydroxide (NaOH)

-

Hydrogenation apparatus

-

-

Procedure: [12]

-

Dissolve 4-trifluoromethylbenzaldehyde oxime (e.g., 5.00 g) in methanol in a suitable pressure vessel.

-

Add the catalyst (e.g., 252 mg).

-

Introduce hydrogen chloride gas into the solution (e.g., 4.0 g).

-

Seal the vessel and pressurize with hydrogen gas to 10 atm.

-

Stir the reaction mixture vigorously at room temperature (approx. 25°C) for 3 hours.

-

Upon reaction completion (monitored by TLC or GC-MS), carefully depressurize the vessel and remove the catalyst by filtration.

-

Add diethyl ether to the filtrate and neutralize the mixture with an aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)benzylamine.

-

Caption: Workflow for the Reductive Amination protocol.

Strategy 2: Late-Stage Trifluoromethylation

Recent advances, particularly in photoredox catalysis, have enabled the direct introduction of CF₃ and amino groups across alkenes, providing access to β-trifluoromethylated amine structures.[13][14] While not a direct synthesis of benzylamines, these methods are critical for creating structurally related aliphatic amines and highlight modern synthetic capabilities.[15]

Causality: Late-stage functionalization is highly desirable in drug discovery as it allows for the rapid diversification of complex molecular scaffolds at a late point in the synthesis. This enables the efficient exploration of structure-activity relationships (SAR) without re-synthesizing molecules from the ground up.

Experimental Protocol: General Photocatalytic Amino-Trifluoromethylation of Alkenes

This protocol provides a generalized workflow for the difunctionalization of an alkene, a modern approach to synthesizing complex trifluoromethylated amines.

-

-

Alkene substrate (e.g., a styrene derivative)

-

Nitrogen nucleophile (e.g., amine, nitrile, or azide source)

-

Electrophilic CF₃ source (e.g., Umemoto's or Togni's reagent)

-

Photocatalyst (e.g., [Ru(bpy)₃]²⁺ or similar)

-

Anhydrous solvent (e.g., CH₃CN)

-

Visible light source (e.g., Blue LED lamp)

-

-

Procedure: [14]

-

In a reaction vessel, combine the alkene, nitrogen nucleophile, CF₃ reagent, and photocatalyst in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Degas the solution to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiate the stirred reaction mixture with a visible light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and remove the solvent in vacuo.

-

Purify the crude product using column chromatography on silica gel to isolate the desired β-trifluoromethyl amine.

-

Applications in Drug Discovery and Materials Science

The unique properties conferred by the CF₃ group make trifluoromethylated benzylamines valuable in a wide range of applications.

Medicinal Chemistry

This is the most prominent area of application. The CF₃-benzylamine scaffold is present in numerous bioactive molecules and serves as a key intermediate in the synthesis of pharmaceuticals.[11]

-

Enhanced Biological Activity: The introduction of a CF₃ group can improve the binding affinity of a drug to its target.[5][16] Its electron-withdrawing nature can alter hydrogen bonding capabilities and dipole interactions, while its lipophilicity can promote entry into hydrophobic binding pockets.[1][5]

-

Enzyme Inhibition: The altered basicity and steric profile of trifluoromethylated benzylamines can make them more potent or selective inhibitors of enzymes like monoamine oxidases (MAOs) compared to their non-fluorinated analogs.[6]

-

Example Synthesis: 4-(Trifluoromethyl)benzylamine is a key building block for synthesizing potent antidiabetic agents like KRP-297.[17] The synthesis involves an amide coupling reaction between the benzylamine and a carboxylic acid precursor.[17]

Caption: Pharmacological contributions of the CF3 group.

Agrochemicals and Materials Science

-

Agrochemicals: The principles that make these compounds effective in pharmaceuticals—enhanced stability and biological activity—also apply to the development of next-generation pesticides and herbicides.[11]

-

Advanced Materials: Fluorinated organic cations derived from trifluoromethylated benzylamines are used to enhance the efficiency and environmental stability of perovskite solar cells (PSCs).[17] The hydrophobic nature of the CF₃ group helps protect the moisture-sensitive perovskite layer, improving the device's longevity and performance.[17]

Conclusion and Future Perspectives

Trifluoromethylated benzylamines are more than just simple fluorinated molecules; they are a class of compounds whose properties have been strategically engineered for high performance. The CF₃ group acts as a powerful modulator, enhancing metabolic stability, tuning electronic properties, and increasing lipophilicity. These attributes have cemented their role as indispensable building blocks in drug discovery, leading to more potent and durable therapeutic agents.[16]

The synthetic methodologies to access these compounds are robust and continue to evolve. While the building block approach remains a workhorse, emerging late-stage functionalization techniques promise to accelerate the discovery of novel bioactive molecules by allowing for rapid structural diversification.[15] Future research will likely focus on developing more efficient, selective, and sustainable methods for their synthesis, further expanding their application in medicinal chemistry, agrochemicals, and the design of novel functional materials.

References

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). Google Scholar.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PubMed Central.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2025). ResearchGate.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery. (2025). BenchChem.

- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- 4-(Trifluoromethyl)benzylamine Chemical Properties,Uses,Production. (2025). ChemicalBook.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications (RSC Publishing).

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- 4-(Trifluoromethyl)benzylamine. (n.d.). Chem-Impex.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (n.d.). Chemical Communications (RSC Publishing).

- Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. (2025). ResearchGate.

- Synthesis of β-trifluoromethyl amines. (n.d.). Organic Chemistry Portal.

- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials. (2025). BenchChem.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 13. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 14. β-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 15. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Research Applications of N-Methyl-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-3-(trifluoromethyl)benzylamine is a substituted benzylamine that, while not extensively studied for its direct biological effects, holds significant promise as a versatile building block in medicinal chemistry, agrochemistry, and materials science. The strategic placement of a methyl group on the amine and a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties that can be exploited in the design of novel molecules with enhanced efficacy, stability, and bioavailability. This guide explores the potential research applications of this compound, providing a theoretical framework and practical methodologies for its utilization in various fields of research and development.

Introduction to this compound

This compound (CAS No. 90390-07-1) is a colorless to yellow liquid with a molecular formula of C₉H₁₀F₃N and a molecular weight of 189.18 g/mol .[1][2] Its structure is characterized by a benzylamine core, with a methyl group attached to the nitrogen atom and a trifluoromethyl group at the 3-position of the benzene ring.

The trifluoromethyl (-CF₃) group is a key feature, known to significantly alter the properties of organic molecules. It is highly lipophilic, which can enhance a molecule's ability to cross biological membranes. Furthermore, the strong carbon-fluorine bond increases metabolic stability by making the molecule more resistant to enzymatic degradation, a desirable trait in drug design.[3] The presence of the -CF₃ group can also influence the acidity of nearby protons and the overall electronic properties of the molecule, which can in turn affect its binding affinity to biological targets.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥95% | [1] |

| Storage | Room temperature, dry conditions | [1] |

Potential Research Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a synthetic intermediate for the creation of new chemical entities with potential therapeutic applications.[1] Its structural motifs are found in a variety of biologically active compounds.

Central Nervous System (CNS) Drug Discovery

Substituted benzylamines are known to interact with various targets in the central nervous system, including monoamine oxidases (MAOs), which are enzymes critical for neurotransmitter metabolism.[3] this compound can serve as a scaffold for the development of novel CNS-acting agents, such as antidepressants or anxiolytics.[1] The trifluoromethyl group can enhance the metabolic stability and blood-brain barrier permeability of potential drug candidates.

Hypothesized Signaling Pathway Involvement: Monoamine Oxidase Inhibition

It is plausible that derivatives of this compound could act as inhibitors of MAO isoforms.[3] By inhibiting MAO, the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine would be reduced, leading to increased levels in the synaptic cleft and potentially alleviating symptoms of depression and anxiety.

Caption: Proposed mechanism of MAO inhibition by a derivative.

Synthesis of Heterocyclic Compounds

Benzylamine derivatives are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[4] The primary amine functionality of this compound can be utilized in cyclization reactions to form various heterocyclic systems, such as pyrazoles and imidazolidines.[5][6]

Experimental Workflow: Synthesis of a Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a pyrazole derivative from this compound, adapted from methodologies for similar compounds.[6]

-

Hydrazine Formation: React this compound with a suitable reagent to form the corresponding hydrazine.

-

Condensation Reaction: Condense the resulting hydrazine with a 1,3-dicarbonyl compound (e.g., 2-acetyl-1,3-indanedione) in the presence of an acid catalyst.[6]

-

Cyclization: Heat the reaction mixture to induce cyclization and formation of the pyrazole ring.

-

Purification: Purify the resulting pyrazole derivative using column chromatography.

Caption: Workflow for pyrazole derivative synthesis.

Applications in Agrochemicals

The trifluoromethyl group is a common feature in modern agrochemicals, enhancing their efficacy and stability.[7] this compound can be used as a starting material for the synthesis of novel pesticides and herbicides.[1] The lipophilicity imparted by the trifluoromethyl group can improve the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects.

Proposed Research Direction: Synthesis of Neonicotinoid Analogs

Neonicotinoids are a class of insecticides that act on the central nervous system of insects. By incorporating the this compound moiety into a neonicotinoid-like scaffold, it may be possible to develop new insecticides with improved properties. A potential synthetic route could involve the reaction of this compound with a suitable nitroimino-imidazolidine derivative.[5]

Materials Science Applications

The unique properties of fluorinated compounds are also of interest in materials science.[8] For instance, the incorporation of trifluoromethyl-containing organic cations has been shown to enhance the efficiency and stability of perovskite solar cells.[8]

Potential Application: Synthesis of Fluorinated Polymers

This compound can be used as a monomer or a modifying agent in the synthesis of fluorinated polymers. These polymers may exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.

General Synthetic Protocol: Polyamide Synthesis

A potential application is the synthesis of polyamides through the reaction of a diamine derivative of this compound with a diacyl chloride.

-

Diamine Synthesis: Convert this compound to a diamine derivative through standard synthetic methods.

-

Polycondensation: React the diamine with a diacyl chloride (e.g., terephthaloyl chloride) in a suitable solvent.

-

Polymer Isolation: Precipitate the resulting polyamide and isolate it by filtration.

-

Characterization: Characterize the polymer's properties, such as molecular weight, thermal stability, and mechanical strength.

Conclusion

This compound is a valuable chemical intermediate with a wide range of potential research applications. Its unique combination of a reactive amine, a metabolically stable trifluoromethyl group, and a versatile benzyl scaffold makes it an attractive starting point for the synthesis of novel compounds in medicinal chemistry, agrochemistry, and materials science. Further research into the derivatization of this compound is warranted to fully explore its potential in these fields.

References

- Benchchem. A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery. Benchchem. Accessed January 5, 2026.

- MySkinRecipes. This compound. MySkinRecipes. Accessed January 5, 2026.

- Benchchem. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4. Benchchem. Accessed January 5, 2026.

- Chem-Impex. 4-(Trifluoromethyl)benzylamine. Chem-Impex. Accessed January 5, 2026.

- Benchchem. Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials. Benchchem. Accessed January 5, 2026.

- MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Accessed January 5, 2026.

- ChemicalBook. 3-(Trifluoromethyl)benzylamine Product Description. ChemicalBook. Accessed January 5, 2026.

- Sigma-Aldrich. 4-(Trifluoromethyl)benzylamine 97. Sigma-Aldrich. Accessed January 5, 2026.

- ChemicalBook. 3-(Trifluoromethyl)benzylamine synthesis. ChemicalBook. Accessed January 5, 2026.

- PubChem. 3-(Trifluoromethyl)benzylamine. PubChem. Accessed January 5, 2026.

- Smolecule. Buy 3-Methoxy-5-(trifluoromethyl)benzylamine. Smolecule. Accessed January 5, 2026.

- PMC. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. PMC. Accessed January 5, 2026.

- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Accessed January 5, 2026.

- Fisher Scientific. This compound, 95%. Fisher Scientific. Accessed January 5, 2026.

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Accessed January 5, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-[(Trimethylsilyl)methyl]benzylamine in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 5, 2026.

- PMC. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. Accessed January 5, 2026.

- Santa Cruz Biotechnology. 3-(Trifluoromethyl)benzylamine. Santa Cruz Biotechnology. Accessed January 5, 2026.

- PMC. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PMC. Accessed January 5, 2026.

- ResearchGate. (PDF) Regioselective synthesis of imines (2- N -amine-3- N -(phenylmethylene)-5-pyridine) in water under microwave irradiation.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]

- 5. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of N-Methyl-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-(trifluoromethyl)benzylamine is a key building block in medicinal chemistry and organic synthesis. Its utility is prominent in the development of pharmaceuticals, particularly those targeting the central nervous system for conditions like depression and anxiety, as well as in the synthesis of agrochemicals such as pesticides and herbicides.[1] The incorporation of the trifluoromethyl (-CF3) group is a strategic choice, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4][5] This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its integrity for research and development applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol [1] |

| Appearance | Colorless to yellow liquid[1] |

| Purity | ≥95%[1] |

| CAS Number | 90390-07-1[1][6] |

Understanding the Stability Profile

The stability of this compound is largely influenced by its structural components: the benzylamine core and the trifluoromethyl group.

The Stabilizing Effect of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing group that significantly enhances the chemical and thermal stability of the molecule.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation and cleavage under harsh chemical conditions.[2][4] This inherent stability is a key reason for its prevalence in modern drug design.[4][5]

Potential Degradation Pathways

While the trifluoromethyl group itself is robust, the overall molecule, particularly the benzylamine portion, can be susceptible to degradation under certain conditions. It is important to consider the following potential pathways:

-

Oxidation: The aromatic ring and the benzylic C-N bond can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. This can lead to the formation of various degradation products.

-

Photodegradation: Exposure to UV light can induce degradation. While specific data on this compound is limited, related compounds like 4-(trifluoromethyl)phenol have been shown to degrade upon photolysis.[3]

-

Reaction with Acids: As a basic amine, this compound will react with strong acids. Such reactions are generally not considered degradation but rather salt formation, which can alter the compound's physical properties.

-

Hydrolysis of the Trifluoromethyl Group: Although less common and typically requiring harsh conditions (e.g., strong alkaline pH), the -CF3 group can undergo hydrolysis to form a carboxylic acid.[3]

It's important to note that for many trifluoromethylphenyl-containing compounds, degradation is more likely to occur at other, more labile functional groups within the molecule rather than the trifluoromethylphenyl ring itself.[3]

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, adherence to proper storage and handling procedures is paramount.

Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Room temperature[1] | The compound is stable at ambient temperatures. |

| Atmosphere | Store in a dry environment.[1] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). | Benzylamines can be sensitive to carbon dioxide and moisture from the air.[7] An inert atmosphere minimizes oxidation and reaction with atmospheric components. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Container | Tightly sealed containers.[7] Suitable materials include lined metal cans or plastic pails.[8][9] | Prevents exposure to air, moisture, and contaminants. |

Incompatible Materials

To prevent hazardous reactions and degradation, avoid storing this compound with the following:

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound under various stress conditions, a forced degradation study is recommended. This is a critical step in drug development and for establishing appropriate storage conditions.

Objective: To identify potential degradation products and degradation pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C) for a defined period.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method with a UV detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Logical Workflow for Determining Optimal Storage

The following diagram illustrates the decision-making process for establishing the appropriate storage conditions for this compound.

Caption: Decision workflow for establishing optimal storage conditions.

Conclusion

This compound is a valuable compound with enhanced stability due to its trifluoromethyl group. However, its benzylamine core necessitates careful handling and storage to prevent degradation. By adhering to the recommendations outlined in this guide—storing at room temperature in a dry, dark environment, and away from incompatible materials—researchers can ensure the long-term integrity and reliability of this critical reagent in their scientific endeavors. For critical applications, conducting a forced degradation study is a prudent step to fully characterize its stability profile.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.

- BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.